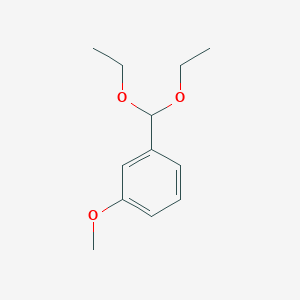

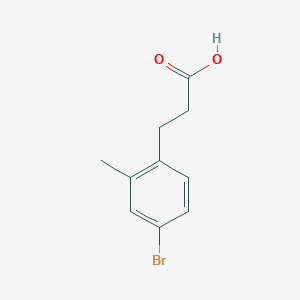

![molecular formula C14H13F3N2O2 B3118656 1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone CAS No. 241127-30-0](/img/structure/B3118656.png)

1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone

Übersicht

Beschreibung

The compound “1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . It also contains a trifluoromethyl group (-CF3), which is known to significantly affect pharmaceutical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. Pyrazole rings can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The trifluoromethyl group could be introduced through various methods, including direct fluorination or via a trifluoromethylating reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the trifluoromethyl group. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms . The trifluoromethyl group is a strong electron-withdrawing group, which could affect the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the trifluoromethyl group. The pyrazole ring can participate in various reactions, including electrophilic substitution and nucleophilic addition . The trifluoromethyl group is generally considered to be inert, but under certain conditions, it can participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Kinase Inhibition: Recent studies suggest that this compound selectively inhibits the RET kinase. In a kinase library containing 371 kinases, it demonstrated high selectivity (at least 100-fold) for RET. This property is particularly promising for targeted cancer therapies.

Anticancer Potential: In vivo experiments showed that it effectively suppresses non-small cell lung cancer (NSCLC) and thyroid cancer xenografts driven by various RET mutations and fusions. Importantly, it does not inhibit VEGFR2, which is beneficial for avoiding unwanted side effects .

Neurotoxicity and Behavioral Effects

While the primary focus has been on its kinase inhibition, there’s also research on its neurotoxic potential. For instance:

- Neurotoxicity Assessment : A novel study investigated the effects of a related pyrazoline derivative (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide) on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in alevins’ brains. The compound’s impact on behavior and swimming potential was also explored .

Synthesis and Structure

- Chemical Structure : The compound’s chemical formula is C₁₂H₁₁F₃N₂O₂, and it has a molecular weight of 272.22 g/mol. The melting point ranges from 80°C to 82°C .

Availability

- Commercial Availability : It can be obtained from chemical suppliers, typically with a purity greater than 95%. Packaging options include 1g, 5g, and 500mg quantities .

Wirkmechanismus

Target of Action

Similar compounds have been found to target the human neurokinin-1 (nk-1) receptor . The NK-1 receptor is a G-protein coupled receptor located in the central and peripheral nervous system and is known for its role in pain perception.

Mode of Action

Compounds with similar structures have been found to interact with their targets by binding to the active site, leading to changes in the conformation of the target protein, which can result in the inhibition or activation of the protein’s function .

Biochemical Pathways

Similar compounds have been found to affect pathways related to pain perception and inflammation, primarily through their interaction with the nk-1 receptor .

Result of Action

Similar compounds have been found to have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation . They also have proapoptotic properties and induce apoptosis in certain cell lines .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential uses. Given the wide range of biological activities exhibited by pyrazole derivatives , this compound could be of interest in the development of new drugs or other bioactive compounds.

Eigenschaften

IUPAC Name |

1-[5-[1-[3-(trifluoromethyl)phenoxy]ethyl]pyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2/c1-9(13-6-7-18-19(13)10(2)20)21-12-5-3-4-11(8-12)14(15,16)17/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIYCTRPRHTZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1C(=O)C)OC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118577.png)

![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B3118598.png)

![2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3118625.png)

![methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate](/img/structure/B3118626.png)

![N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3118643.png)

![1-(phenylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B3118644.png)

![N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-1-carboxamide](/img/structure/B3118649.png)

![1-(methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B3118654.png)